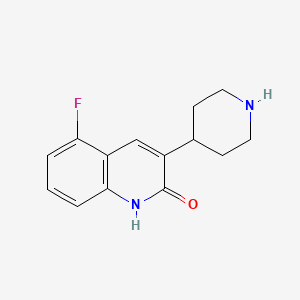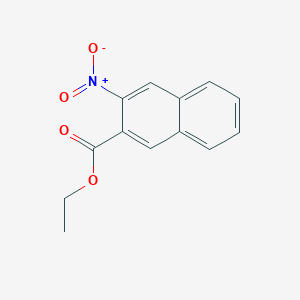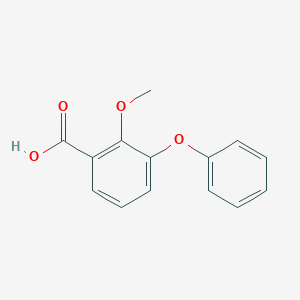
(1-(2-Methylbenzyl)-1H-indol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Methylbenzyl)-1H-indol-3-yl)methanol is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring system substituted with a 2-methylbenzyl group and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Methanol Group: The final step involves the reduction of the carbonyl group at the 3-position of the indole to form the methanol group. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate and Dess-Martin periodinane.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
(1-(2-Methylbenzyl)-1H-indol-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The presence of the 2-methylbenzyl group and the methanol group can influence the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are essential to understand its full mechanism of action.
Comparison with Similar Compounds
(1-Benzyl-1H-indol-3-yl)methanol: Similar structure but lacks the 2-methyl group.
(1-(2-Methylbenzyl)-1H-indole): Lacks the methanol group at the 3-position.
(1-(2-Methylbenzyl)-1H-indol-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol is unique due to the specific combination of the 2-methylbenzyl group and the methanol group at the 3-position of the indole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
[1-[(2-methylphenyl)methyl]indol-3-yl]methanol |
InChI |
InChI=1S/C17H17NO/c1-13-6-2-3-7-14(13)10-18-11-15(12-19)16-8-4-5-9-17(16)18/h2-9,11,19H,10,12H2,1H3 |
InChI Key |
JZJHZUFTBBHDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)
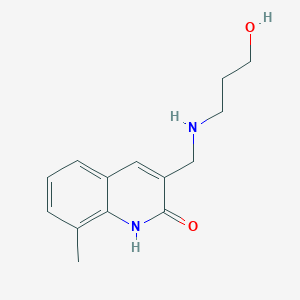
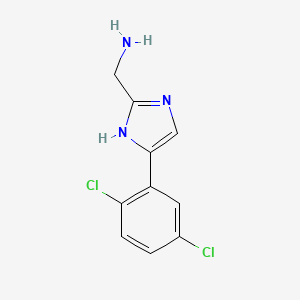
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
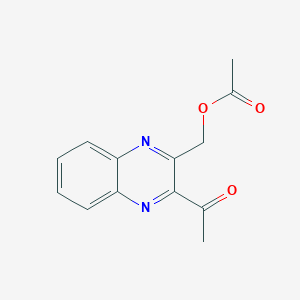
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)




